2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride
Overview
Description
2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a phenothiazine moiety, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride typically involves multiple steps, starting with the preparation of the furan and phenothiazine intermediates. One common synthetic route includes:
Preparation of Furan Intermediate: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Preparation of Phenothiazine Intermediate: Phenothiazine can be synthesized by the reaction of diphenylamine with sulfur, followed by cyclization.
Coupling Reaction: The furan intermediate is then coupled with the phenothiazine intermediate using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Furanones.
Reduction Products: Dihydrophenothiazine derivatives.
Substitution Products: Halogenated or alkylated furan derivatives.
Scientific Research Applications
2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone: The free base form of the compound.
Phenothiazine Derivatives: Compounds with similar core structures but different substituents.
Furan Derivatives: Compounds with modifications on the furan ring.
Uniqueness
2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride is unique due to its combination of a furan ring and a phenothiazine moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S.ClH/c22-19(13-20-12-14-6-5-11-23-14)21-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)21;/h1-11,20H,12-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVAKIINURNOJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNCC4=CC=CO4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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